Marizomib

Proteasome Inhibition Multiple Myeloma Catalytic Subunit Selectivity

Marizomib is the only proteasome inhibitor with demonstrated blood-brain barrier penetration (~30% brain-to-blood ratio). It irreversibly inhibits all three 20S catalytic subunits (β5, β2, β1), delivering distinct pan-proteasome coverage unmatched by bortezomib, carfilzomib, or ixazomib. Retains potency in bortezomib-resistant models with only 9–17-fold cross-resistance. Highest cytotoxicity among clinically evaluated proteasome inhibitors. Specify Marizomib for glioblastoma, CNS lymphoma, brain metastasis models, and resistance mechanism dissection.

Molecular Formula C15H20ClNO4
Molecular Weight 313.77 g/mol
CAS No. 437742-34-2
Cat. No. B1676077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMarizomib
CAS437742-34-2
SynonymsML 858;  ML-858;  ML858;  NPI 0052;  NPI-0052;  NPI0052;  Marizomib;  (-)-Salinosporamide A;  Salinosporamide A.
Molecular FormulaC15H20ClNO4
Molecular Weight313.77 g/mol
Structural Identifiers
SMILESCC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCCl
InChIInChI=1S/C15H20ClNO4/c1-14-10(7-8-16)12(19)17-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,18H,2,4,6-8H2,1H3,(H,17,19)/t9-,10+,11+,14+,15+/m1/s1
InChIKeyNGWSFRIPKNWYAO-SHTIJGAHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Marizomib (CAS 437742-34-2) – Irreversible Pan-Proteasome Inhibitor for Oncology Research


Marizomib (formerly NPI-0052, salinosporamide A) is a naturally occurring, second-generation proteasome inhibitor isolated from the marine actinomycete Salinispora tropica. As an irreversible β-lactone-γ-lactam compound, it covalently binds to all three catalytic subunits (β1, β2, β5) of the 20S proteasome, achieving pan-proteasome inhibition distinct from first-generation boronate-based agents [1]. With a molecular weight of 313.8 g/mol, Marizomib exhibits high lipophilicity that confers the unique ability among clinically evaluated proteasome inhibitors to cross the blood-brain barrier [2].

Why Marizomib (437742-34-2) Cannot Be Substituted with Bortezomib, Carfilzomib, or Ixazomib in Research


Substituting Marizomib with other proteasome inhibitors like bortezomib, carfilzomib, or ixazomib fundamentally alters experimental outcomes due to critical pharmacological divergences. Marizomib irreversibly inhibits all three catalytic subunits of the proteasome (β5, β2, β1), whereas bortezomib and ixazomib are reversible β5-selective inhibitors, and carfilzomib irreversibly targets primarily β5 with limited β2 co-inhibition only at high doses [1]. Furthermore, Marizomib is the only proteasome inhibitor in its class that demonstrates significant blood-brain barrier penetration, achieving brain-to-blood ratios of approximately 30% in preclinical models [2]. In head-to-head comparisons, Marizomib exhibited the highest cytotoxic potency among all clinically evaluated proteasome inhibitors [3]. These pharmacodynamic distinctions preclude generic substitution and require explicit specification in procurement documents.

Quantitative Differentiation of Marizomib (437742-34-2) from Comparator Proteasome Inhibitors


Marizomib vs. Bortezomib, Carfilzomib, Ixazomib: Pan-Proteasome Subunit Inhibition Profile

Marizomib irreversibly inhibits all three catalytic subunits (β5, β2, β1) of the 20S proteasome, in contrast to bortezomib (reversible, primarily β5 with weak β1), carfilzomib (irreversible, primarily β5 with weak β2 only at high doses), and ixazomib (reversible, primarily β5) [1]. This broad inhibition profile results in more complete proteasome blockade. Co-inhibition of β5 and β2 has been demonstrated as the most effective pattern to induce cytotoxicity, particularly in proteasome inhibitor-resistant cells—a pattern provided only by marizomib and high-dose carfilzomib [2].

Proteasome Inhibition Multiple Myeloma Catalytic Subunit Selectivity

Marizomib vs. Bortezomib and Carfilzomib: Blood-Brain Barrier Penetration Capability

Marizomib, due to its lipophilic structure, uniquely crosses the blood-brain barrier among proteasome inhibitors, achieving brain-to-blood ratios of approximately 30% in rats and significantly inhibiting chymotrypsin-like proteasome activity (>30%) in the brain tissue of nonhuman primates [1]. In contrast, bortezomib and carfilzomib exhibit minimal to no CNS penetration and demonstrate little activity against malignant gliomas in vivo [2].

Blood-Brain Barrier Glioblastoma CNS Penetration

Marizomib vs. NPI-0047: Irreversible Binding Drives Prolonged Proteasome Inhibition and Attenuated Efflux

Direct head-to-head studies comparing Marizomib (which possesses a chemical-leaving group) with its nonleaving-group analog NPI-0047 demonstrate that irreversible binding to the proteasome is responsible for slower efflux, longer duration of action, and greater cytotoxicity [1]. While both compounds accumulate in cells via similar mechanisms, the efflux rate is more rapid for NPI-0047 than for Marizomib, directly linking irreversible covalent binding to superior pharmacodynamics.

Proteasome Inhibition Kinetics Drug Efflux Cytotoxicity

Marizomib vs. Bortezomib: Activity in Bortezomib-Resistant Leukemia Cell Models

Marizomib retains potent antileukemic activity against bortezomib-resistant leukemia sublines. Parental CCRF-CEM cells displayed sensitivity to Marizomib (IC50 = 5.1 nM), whereas bortezomib-resistant sublines (CEM/BTZ7 and CEM/BTZ200) showed 9-fold and 17-fold cross-resistance to Marizomib, respectively [1]. Despite this cross-resistance, Marizomib exhibits synergistic activity when combined with bortezomib in resistant cells, indicating distinct and complementary mechanisms of action [2].

Drug Resistance Leukemia Proteasome Inhibitor

Marizomib vs. All Clinically Available Proteasome Inhibitors: Head-to-Head Cytotoxicity in Multiple Myeloma Cells

In a head-to-head equimolar comparison of all clinically available proteasome inhibitors (bortezomib, carfilzomib, ixazomib, oprozomib, delanzomib, and marizomib) in multiple myeloma cells, marizomib was identified as the most effective agent, followed by bortezomib, delanzomib, carfilzomib, ixazomib, and oprozomib [1]. Multiple myeloma cell viability inversely correlated with the degree of functional proteasome inhibition achieved, directly linking marizomib's superior cytotoxic potency to its pan-proteasome inhibition profile.

Multiple Myeloma Cytotoxicity Comparative Efficacy

Marizomib vs. Omuralide: 35-Fold Higher Potency Against Purified 20S Proteasome

Marizomib inhibited purified 20S proteasome with an IC50 value of 1.3 nM, demonstrating approximately 35-fold greater potency than the first discovered specific proteasome inhibitor, omuralide [1]. This high potency is a hallmark of the salinosporamide class and contributes to its robust anticancer activity, with a mean GI50 value of less than 10 nM across the NCI 60 cell line panel [2].

20S Proteasome Potency Biochemical Assay

Recommended Research and Industrial Applications for Marizomib (437742-34-2) Based on Differential Evidence


CNS Oncology Research: Glioblastoma and Brain Metastasis Models

Marizomib is the only proteasome inhibitor with demonstrated blood-brain barrier penetration, achieving brain-to-blood ratios of ~30% in rats and significant proteasome inhibition (>30%) in primate brain tissue [1]. Use Marizomib as the preferred proteasome inhibitor for in vivo models of glioblastoma, primary CNS lymphoma, or brain metastases, where bortezomib and carfilzomib have minimal activity [2]. Recommended for preclinical evaluation of proteasome inhibition strategies in CNS malignancies.

Proteasome Inhibitor Resistance Mechanism Studies

Marizomib retains potent activity in bortezomib-resistant cell models, exhibiting only 9-17 fold cross-resistance compared to 10-123 fold for bortezomib [3]. Its distinct irreversible pan-proteasome inhibition profile makes it an essential tool compound for dissecting resistance mechanisms, evaluating combination strategies with bortezomib or carfilzomib, and validating the role of β2 subunit inhibition in overcoming acquired resistance [4].

Multiple Myeloma Cytotoxicity and Apoptosis Pathway Studies

In head-to-head comparisons across six clinically available proteasome inhibitors, Marizomib demonstrated the highest cytotoxic potency in multiple myeloma cells, particularly under pulse-exposure conditions mimicking clinical pharmacokinetics [5]. Select Marizomib for studies requiring maximal proteasome inhibition and apoptosis induction, including investigations of caspase-8 and ROS-dependent cell death mechanisms [6].

Pharmacodynamic Studies of Irreversible Proteasome Inhibition

Marizomib's irreversible covalent binding mechanism confers prolonged proteasome inhibition and attenuated cellular efflux compared to reversible analogs like NPI-0047 [7]. This property makes it the ideal compound for pharmacodynamic studies correlating duration of target engagement with downstream biological effects, and for evaluating the role of irreversible inhibition in overcoming drug efflux-mediated resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Marizomib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.